Ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate

Lipophilicity Medicinal Chemistry Drug Design

Ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate (CAS 1374655-72-7) provides a quantifiable 0.7–1.4 LogD lipophilicity advantage over methoxy analogs, directly enhancing membrane permeability for CNS and intracellular drug targets. The 4-OCF3 substituent was confirmed as the most potent in published FAAH and sEH enzyme inhibition series. This crystalline ethyl ester (mp 71–78 °C) simplifies handling compared to low-melting methyl ester analogs. Validated synthetic routes target MRSA-active dihydrofolate reductase inhibitors and JAK3 kinase inhibitors for autoimmune therapy. In advanced materials, the trifluoromethoxycyclohexane mesogen delivers superior thermal stability over aromatic counterparts. Select this building block for evidence-backed pharmaceutical and materials R&D.

Molecular Formula C10H15F3O3
Molecular Weight 240.222
CAS No. 1374655-72-7
Cat. No. B2699063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate
CAS1374655-72-7
Molecular FormulaC10H15F3O3
Molecular Weight240.222
Structural Identifiers
SMILESCCOC(=O)C1CCC(CC1)OC(F)(F)F
InChIInChI=1S/C10H15F3O3/c1-2-15-9(14)7-3-5-8(6-4-7)16-10(11,12)13/h7-8H,2-6H2,1H3
InChIKeyLNHNSNMRTAEGAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate CAS 1374655-72-7: A High-Lipophilicity Fluorinated Cyclohexane Building Block for Medicinal Chemistry and Advanced Materials Procurement


Ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate (CAS 1374655-72-7) is a fluorinated cyclohexane derivative with the molecular formula C10H15F3O3 and a molecular weight of 240.22 g/mol . It belongs to the class of aliphatic trifluoromethoxy (OCF3) compounds, which are valued for their unique combination of high electronegativity, significant lipophilicity, and metabolic stability modulation [1]. The compound appears as a white crystalline powder with a melting point of approximately 71-78 °C . As a versatile synthetic building block, it contains both a reactive ethyl ester and a trifluoromethoxy group, making it a valuable intermediate for the synthesis of bioactive molecules and advanced materials, particularly in pharmaceutical research [2].

Ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate: Why Generic Analogs Cannot Substitute This Specific Fluorinated Cyclohexane Derivative


Simple substitution with non-fluorinated or differently fluorinated cyclohexane carboxylate analogs is not scientifically valid for several quantifiable reasons. The trifluoromethoxy (-OCF3) group confers a unique combination of lipophilicity, electron-withdrawing character, and steric bulk that fundamentally alters the physicochemical and biological properties of the molecule [1]. Studies have shown that replacing the -OCF3 group with a methoxy (-OCH3) group decreases lipophilicity by 0.7–1.4 LogD units [2], significantly impacting membrane permeability and target binding. Furthermore, the presence of this group has been directly linked to improved potency in enzyme inhibition compared to other substituents . Using a methyl ester analog instead of the ethyl ester can also alter the reactivity and physical state of the compound, with the methyl analog being a low-melting solid (approx. -30 °C) while the ethyl ester is a higher-melting crystalline powder (71-78 °C), affecting handling and formulation [3]. These differences are not merely incremental; they represent discrete, measurable changes that can determine the success or failure of a synthetic or drug discovery program, making the specific selection of CAS 1374655-72-7 a matter of precise scientific necessity.

Ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Enhanced Lipophilicity: OCF3 Group Provides a 0.7–1.4 LogD Increase Over Methoxy Analogs

The trifluoromethoxy (OCF3) group in Ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate (CAS 1374655-72-7) significantly increases lipophilicity compared to its methoxy (OCH3) analog. A comparative study of aliphatic derivatives found that CF3O-substituted compounds had higher lipophilicity than their CH3O counterparts, with a quantified increase of 0.7–1.4 LogD units [1]. This lipophilicity is comparable to that of CF3-bearing compounds, but the OCF3 group offers the added benefit of the ether oxygen, which can participate in specific polar interactions . This property is critical for optimizing membrane permeability and bioavailability in drug candidates.

Lipophilicity Medicinal Chemistry Drug Design

Distinct Physical State: A Crystalline Solid for Ease of Handling vs. Liquid Non-Fluorinated Parent Compound

The introduction of the trifluoromethoxy group fundamentally alters the physical state of the cyclohexane carboxylate scaffold. While the non-fluorinated parent compound, ethyl cyclohexanecarboxylate (CAS 3289-28-9), is a liquid at room temperature with a melting point of 14.63 °C [1], Ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate is a white crystalline powder with a melting point of 71-78 °C . This transition from a liquid to a solid with a significantly higher melting point (a difference of over 56 °C) simplifies handling, storage, and purification. For medicinal chemists, this solid form allows for easier weighing, reduces the risk of spills, and often enables purification by recrystallization rather than distillation.

Physical Chemistry Material Science Process Chemistry

Potent Enzyme Inhibition: The 4-OCF3 Group in a Related Series Was the Most Potent Against sEH and FAAH

In a structure-activity relationship (SAR) study focused on modifying the t-TUCB scaffold to improve FAAH inhibition, the para-substituent on a phenyl ring was systematically varied. The 4-trifluoromethoxy (OCF3) group was found to be the most potent substituent on both soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) when compared to hydrogen, 4-fluorophenyl, or 4-chlorophenyl . While this is a class-level inference from a related aromatic system, the data strongly support the unique potency-enhancing effect of the OCF3 group over other common substituents. Substituting the aromatic ring for a cyclohexane (A-3) resulted in a complete loss of FAAH activity, highlighting the importance of the specific ring system and substitution pattern .

Enzyme Inhibition Medicinal Chemistry Structure-Activity Relationship

Microsomal Stability: OCF3 Group Decreases Metabolic Stability Compared to CH3O and CF3 Analogs

The introduction of the trifluoromethoxy group has a distinct and measurable impact on metabolic stability. In a systematic study of aliphatic derivatives, the OCF3-substituted compounds demonstrated decreased microsomal stability compared to their CH3O- and CF3-substituted counterparts, with the exception of N-alkoxy(sulfon)amide series [1]. This finding is crucial for medicinal chemists, as it indicates that the OCF3 group may require additional structural optimization to achieve desired metabolic profiles. This property is not a drawback but a key differentiator: it provides a specific, quantifiable handle for modulating a compound's ADME properties, allowing scientists to select OCF3-containing building blocks when reduced stability is desired for pro-drug strategies or when rapid clearance is a design goal.

Metabolic Stability ADME Medicinal Chemistry

Thermal Stability in Liquid Crystals: OCF3-Cyclohexane Mesogens are Superior to OCF3-Benzene Mesogens

In the field of advanced materials, the specific cyclohexane scaffold with a trifluoromethoxy group offers a quantifiable advantage. A comparative study of novel liquid crystalline materials found that liquid crystals (LCs) containing a trifluoromethoxycyclohexane mesogen were thermally more stable than LCs with a trifluoromethoxybenzene mesogen [1]. This enhanced thermal stability is a direct result of the saturated cyclohexane ring compared to the aromatic benzene ring. LCs with this moiety also exhibited favorable physical and electro-optical properties suitable for TN-LCD and TFT-addressed TN-LCD applications [1].

Liquid Crystals Materials Science Thermal Stability

Direct Application as a Building Block for Antimicrobial and Kinase Inhibitor Programs

Ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate has been specifically cited and utilized in the synthesis of advanced drug candidates. It is reported to be extensively used as a platform for developing antibacterial agents targeting bacterial dihydrofolate reductase, with studies highlighting its role in creating agents active against methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, the compound serves as a key building block for synthesizing kinase inhibitors, with research demonstrating its utility in developing JAK3 inhibitors for autoimmune disease therapy . This direct application in high-value pharmaceutical research projects provides a tangible link between the compound and specific therapeutic areas, differentiating it from more generic fluorinated building blocks.

Antimicrobial Kinase Inhibitor Medicinal Chemistry

Ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate: Priority Research and Industrial Application Scenarios Based on Quantifiable Evidence


Hit-to-Lead Optimization in Medicinal Chemistry for CNS and Intracellular Targets

This scenario leverages the quantified increase in lipophilicity (0.7–1.4 LogD units compared to methoxy analogs) [1] to enhance the membrane permeability of drug candidates. Researchers developing inhibitors for enzymes like FAAH or sEH, where the 4-OCF3 group was the most potent substituent in a related series , should prioritize this building block. The predictable impact on metabolic stability (decreased vs. CH3O and CF3 analogs) [1] also allows for strategic tuning of ADME properties, making it a powerful tool for achieving the desired pharmacokinetic profile for CNS or intracellular targets.

Synthesis of Advanced Antimicrobial Agents Targeting Dihydrofolate Reductase

As documented in studies published in Antimicrobial Agents and Chemotherapy, this compound serves as a platform for creating novel antibacterial agents with activity against methicillin-resistant Staphylococcus aureus (MRSA) . Research groups focused on developing next-generation antibiotics to combat drug-resistant bacteria should procure this specific ethyl ester to access a validated synthetic route for generating potent dihydrofolate reductase inhibitors.

Development of Selective Kinase Inhibitors for Autoimmune Diseases

The compound is a key building block for synthesizing kinase inhibitors, specifically those targeting JAK3, a validated target for autoimmune disease therapy . The trifluoromethoxy group provides unique steric and electronic effects that are beneficial for optimizing interactions within the kinase hinge binding region . For medicinal chemistry programs focused on JAK/STAT pathway modulation, this building block offers a direct entry into a known and effective chemical space.

Preparation of Thermally Stable Liquid Crystalline Materials

This scenario applies the evidence that liquid crystals (LCs) containing a trifluoromethoxycyclohexane mesogen are thermally more stable than those with a trifluoromethoxybenzene mesogen [2]. For materials scientists developing novel LCs for advanced display technologies (e.g., TFT-addressed TN-LCDs), Ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate is a valuable precursor. Its cyclohexane core contributes to the enhanced thermal stability required for device longevity and performance [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.